molecular formula C17H23N3O3S B6457894 N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide CAS No. 2549018-74-6

N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide

Cat. No.: B6457894
CAS No.: 2549018-74-6
M. Wt: 349.4 g/mol
InChI Key: KWJOGVVAWVWAEX-UHFFFAOYSA-N
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Description

N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a pyrrolidine core substituted with a 5-methyl-1,2-oxazole moiety and a phenylmethanesulfonamide group. Its structure combines heterocyclic and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-methyl-N-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-14-10-16(18-23-14)11-20-9-8-17(12-20)19(2)24(21,22)13-15-6-4-3-5-7-15/h3-7,10,17H,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJOGVVAWVWAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Example 56 ():

  • Name: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
  • Molecular Weight: 603.0 g/mol (M⁺+1)
  • Melting Point: 252–255°C
  • Key Features:
    • Benzenesulfonamide core with a pyrazolopyrimidine substituent.
    • Fluorinated chromene and isopropyl groups enhance lipophilicity.
  • Comparison:
    • The target compound replaces the pyrazolopyrimidine and chromene moieties with a pyrrolidine-oxazole system, reducing molecular weight and altering electronic properties.
    • The absence of fluorine substituents may improve solubility compared to Example 56 .

Heterocyclic Sulfonamide Derivatives ()

Compound: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Key Features: Pyrazole ring with trifluoromethyl and chlorophenylsulfanyl groups.
  • The pyrrolidine linker in the target compound introduces a tertiary amine, which may improve water solubility compared to the sulfur-containing analog .

Data Table: Comparative Analysis

Property Target Compound Example 56 () Pyrazole Derivative ()
Core Structure Pyrrolidine-oxazole-sulfonamide Pyrazolopyrimidine-benzenesulfonamide Pyrazole-sulfanyl-carbaldehyde
Molecular Weight ~450–500 g/mol (estimated) 603.0 g/mol ~350–400 g/mol (estimated)
Melting Point Not reported 252–255°C Not reported
Key Functional Groups Sulfonamide, oxazole, pyrrolidine Sulfonamide, pyrazolopyrimidine, fluorochromene Sulfanyl, trifluoromethyl, aldehyde
Solubility Moderate (predicted, due to tertiary amine) Low (fluorinated groups increase lipophilicity) Low (sulfur and trifluoromethyl groups)

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